molecular formula C13H21N5O B11730292 3-methoxy-1-methyl-N-{[5-methyl-1-(propan-2-yl)-1H-pyrazol-4-yl]methyl}-1H-pyrazol-4-amine

3-methoxy-1-methyl-N-{[5-methyl-1-(propan-2-yl)-1H-pyrazol-4-yl]methyl}-1H-pyrazol-4-amine

Cat. No.: B11730292
M. Wt: 263.34 g/mol
InChI Key: WWOZWRNEWDYGEY-UHFFFAOYSA-N
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Description

3-methoxy-1-methyl-N-{[5-methyl-1-(propan-2-yl)-1H-pyrazol-4-yl]methyl}-1H-pyrazol-4-amine is a complex organic compound belonging to the class of pyrazole derivatives. Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms. This particular compound is characterized by its unique structural features, including methoxy, methyl, and isopropyl groups attached to the pyrazole ring, making it a valuable molecule in various scientific research fields.

Preparation Methods

The synthesis of 3-methoxy-1-methyl-N-{[5-methyl-1-(propan-2-yl)-1H-pyrazol-4-yl]methyl}-1H-pyrazol-4-amine can be achieved through a multi-step process involving the condensation of appropriate starting materials followed by reduction and functional group modifications. One common synthetic route involves the condensation of 3-methoxy-1-methyl-1H-pyrazole-5-carbaldehyde with 5-methyl-1-(propan-2-yl)-1H-pyrazole-4-amine under solvent-free conditions, followed by reduction to yield the desired product . Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and catalysts, to enhance yield and purity.

Chemical Reactions Analysis

3-methoxy-1-methyl-N-{[5-methyl-1-(propan-2-yl)-1H-pyrazol-4-yl]methyl}-1H-pyrazol-4-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride to modify specific functional groups.

    Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace specific substituents on the pyrazole ring.

    Condensation: It can participate in condensation reactions with aldehydes or ketones to form imines or other condensation products.

Scientific Research Applications

3-methoxy-1-methyl-N-{[5-methyl-1-(propan-2-yl)-1H-pyrazol-4-yl]methyl}-1H-pyrazol-4-amine has a wide range of scientific research applications:

    Chemistry: It serves as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is used in the study of enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules.

    Industry: The compound is utilized in the production of agrochemicals, dyes, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 3-methoxy-1-methyl-N-{[5-methyl-1-(propan-2-yl)-1H-pyrazol-4-yl]methyl}-1H-pyrazol-4-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound binds to these targets, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

3-methoxy-1-methyl-N-{[5-methyl-1-(propan-2-yl)-1H-pyrazol-4-yl]methyl}-1H-pyrazol-4-amine can be compared with other pyrazole derivatives, such as:

The uniqueness of this compound lies in its specific combination of functional groups, which confer unique chemical and biological properties, making it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C13H21N5O

Molecular Weight

263.34 g/mol

IUPAC Name

3-methoxy-1-methyl-N-[(5-methyl-1-propan-2-ylpyrazol-4-yl)methyl]pyrazol-4-amine

InChI

InChI=1S/C13H21N5O/c1-9(2)18-10(3)11(7-15-18)6-14-12-8-17(4)16-13(12)19-5/h7-9,14H,6H2,1-5H3

InChI Key

WWOZWRNEWDYGEY-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=NN1C(C)C)CNC2=CN(N=C2OC)C

Origin of Product

United States

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